2,5-Difluoro-4-nitroaniline
CAS No.: 1542-36-5
Cat. No.: VC21267170
Molecular Formula: C6H4F2N2O2
Molecular Weight: 174.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1542-36-5 |
---|---|
Molecular Formula | C6H4F2N2O2 |
Molecular Weight | 174.1 g/mol |
IUPAC Name | 2,5-difluoro-4-nitroaniline |
Standard InChI | InChI=1S/C6H4F2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 |
Standard InChI Key | IBGGCVMFSJQOID-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1F)[N+](=O)[O-])F)N |
Canonical SMILES | C1=C(C(=CC(=C1F)[N+](=O)[O-])F)N |
Introduction
Chemical Structure and Properties
Molecular Identification
2,5-Difluoro-4-nitroaniline has a molecular formula of C6H4F2N2O2 and a molecular weight of approximately 174.11 g/mol . The compound is identified by several standardized identifiers that facilitate its recognition in chemical databases and research publications:
Identifier Type | Value |
---|---|
CAS Number | 1542-36-5 |
InChI | InChI=1S/C6H4F2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 |
InChIKey | IBGGCVMFSJQOID-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1F)N+[O-])F)N |
European Community (EC) Number | 973-535-9 |
This compound is also registered with additional identifiers such as DSSTox Substance ID (DTXSID40284589) and NSC Number (37835), indicating its recognition in toxicological databases and cancer research repositories .
Physical and Chemical Properties
2,5-Difluoro-4-nitroaniline is typically a solid at room temperature and exhibits moderate to high polarity due to the presence of both the nitro group and the amino group . The nitro group acts as an electron-withdrawing substituent, while the amino group serves as an electron-donating group, creating an interesting electronic distribution across the molecule. This electronic characteristic influences its reactivity patterns and makes it valuable in organic synthesis .
The physical properties of 2,5-Difluoro-4-nitroaniline include:
Property | Value |
---|---|
Physical State at RT | Solid |
Molecular Weight | 174.11 g/mol |
Polarity | Moderate to high |
Predicted Collision Cross Section [M+H]+ | 125.6 Ų |
Predicted Collision Cross Section [M+Na]+ | 137.0 Ų |
Predicted Collision Cross Section [M-H]- | 126.5 Ų |
The predicted collision cross-section values represent the compound's effective area when analyzed by ion mobility spectrometry, which is useful for analytical identification and characterization .
Synthesis Methods
General Synthetic Approaches
2,5-Difluoro-4-nitroaniline can be synthesized through various methodologies, with the most common approach involving the nitration of difluoroaniline derivatives. The synthesis typically requires careful control of reaction conditions to ensure proper positioning of the nitro group at the desired position. The presence of the fluorine atoms influences the electronic distribution in the aromatic ring, directing the nitration to occur predominantly at the 4-position.
Reaction Mechanisms
The synthesis typically follows an electrophilic aromatic substitution mechanism, where the nitronium ion (NO2+) acts as the electrophile. The fluorine atoms, being electron-withdrawing by inductive effect but electron-donating by resonance, create a distinctive electronic environment that guides the regioselectivity of the nitration process. This synthesis requires careful temperature control and specific reaction conditions to optimize yield and minimize unwanted byproducts.
Applications and Uses
Role in Organic Synthesis
2,5-Difluoro-4-nitroaniline serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules with specific functional properties . The compound's versatility stems from the reactivity of its amino group, which can undergo various transformations including:
-
Diazotization reactions to form diazonium salts
-
Amide formation through acylation
-
Imine formation through condensation with aldehydes or ketones
-
Nucleophilic substitution reactions
Additionally, the nitro group can be reduced to an amino group, opening pathways to synthesize diamino compounds that serve as precursors for heterocyclic ring systems.
Derivative Compounds
Key Derivatives
One notable derivative synthesized from 2,5-Difluoro-4-nitroaniline is (2,5-Difluoro-4-nitrophenyl)hydrazine. This compound is produced by reacting 2,5-difluoro-4-nitroaniline with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. The resulting hydrazine derivative exhibits high reactivity due to its hydrazine moiety and is utilized in various chemical applications, including the synthesis of heterocyclic compounds through condensation reactions.
Structural Comparisons
The 2,5-difluoro-4-nitroaniline structure differs significantly from other nitroaniline derivatives, such as 4,5-difluoro-2-nitroaniline (CAS: 78056-39-0) . These structural differences are illustrated in the table below:
Compound | CAS Number | Structural Characteristics |
---|---|---|
2,5-Difluoro-4-nitroaniline | 1542-36-5 | Fluorine at positions 2 and 5; Nitro group at position 4 |
4,5-Difluoro-2-nitroaniline | 78056-39-0 | Fluorine at positions 4 and 5; Nitro group at position 2 |
The positioning of the nitro group significantly affects the compound's chemical behavior. For instance, 2-nitroaniline derivatives typically feature an intramolecular hydrogen bond between the amino and nitro groups, creating a six-membered chelate ring . This structural feature is absent in 4-nitroaniline derivatives, including 2,5-difluoro-4-nitroaniline, resulting in different physical properties and chemical reactivity patterns .
Quantity | Price Range (EUR) | Reference |
---|---|---|
100 mg | €71.00 - €140.00 | |
250 mg | €96.00 - €190.00 | |
500 mg | €425.00 | |
1 g | €179.00 - €348.00 | |
5 g | €263.00 - €1,125.00 | |
10 g | €318.00 |
This pricing structure reflects the compound's specialized nature and the varying costs associated with its synthesis and purification processes .
Research Significance
Current Research Directions
Research on 2,5-difluoro-4-nitroaniline primarily focuses on its potential applications in organic synthesis and pharmaceutical development. The compound's unique structure allows it to participate in a variety of chemical reactions, making it valuable for creating complex molecules with specific properties. Researchers continue to explore novel synthetic routes and applications for this compound and its derivatives.
Analytical Methods
Modern analytical techniques have enhanced the characterization and identification of 2,5-difluoro-4-nitroaniline. Mass spectrometry data indicates specific adduct formations, with predicted collision cross-section values providing valuable information for analytical identification . These analytical approaches facilitate quality control in the synthesis and application of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume